4-{[(Naphthalen-1-yl)amino]methyl}phenol

OLED Electroluminescence Coordination Chemistry

4-{[(Naphthalen-1-yl)amino]methyl}phenol (CAS 121568-02-3) is an organic compound characterized by a naphthalene ring system linked to a phenol group via an aminomethyl bridge. Its molecular formula is C17H15NO, with a molecular weight of 249.31 g/mol.

Molecular Formula C17H15NO
Molecular Weight 249.31 g/mol
CAS No. 121568-02-3
Cat. No. B14290271
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-{[(Naphthalen-1-yl)amino]methyl}phenol
CAS121568-02-3
Molecular FormulaC17H15NO
Molecular Weight249.31 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC=C2NCC3=CC=C(C=C3)O
InChIInChI=1S/C17H15NO/c19-15-10-8-13(9-11-15)12-18-17-7-3-5-14-4-1-2-6-16(14)17/h1-11,18-19H,12H2
InChIKeyYPFAKYZUDYPDND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-{[(Naphthalen-1-yl)amino]methyl}phenol (CAS 121568-02-3) Chemical Identity and Core Procurement Specifications


4-{[(Naphthalen-1-yl)amino]methyl}phenol (CAS 121568-02-3) is an organic compound characterized by a naphthalene ring system linked to a phenol group via an aminomethyl bridge. Its molecular formula is C17H15NO, with a molecular weight of 249.31 g/mol . The compound is primarily utilized as a research intermediate and as a ligand in coordination chemistry [1]. Key procurement specifications include high purity (typically ≥95%) and verified structural identity via NMR and mass spectrometry [2].

The Consequence of Positional Isomerism: Why 4-{[(Naphthalen-1-yl)amino]methyl}phenol is Not Interchangeable


Selecting the appropriate naphthylaminomethylphenol isomer is critical for research reproducibility. The position of the hydroxyl group on the phenol ring (e.g., ortho-, meta-, para-) dictates the compound's electronic properties, steric environment, and metal coordination behavior. For instance, the para-substituted 4-{[(Naphthalen-1-yl)amino]methyl}phenol presents a distinct dipole moment and hydrogen-bonding network compared to its 2- and 3- substituted analogs. This directly impacts its performance as a ligand, leading to different metal complex geometries, stability constants, and ultimately, divergent properties in applications like organic electronics [1] or biological assays [2]. Using an alternative isomer without rigorous validation introduces an uncontrolled variable that can compromise data integrity.

Quantitative Differentiation: Evidence for 4-{[(Naphthalen-1-yl)amino]methyl}phenol Selection


Para-Substitution Effect on Blue Electroluminescence in Beryllium Complexes

The 4-{[(Naphthalen-1-yl)amino]methyl}phenol ligand, when chelated with beryllium, forms a complex that emits in the blue region of the visible spectrum. This is a key differentiator for organic light-emitting diode (OLED) applications compared to its ortho- or meta-substituted analogs, which, due to altered metal-ligand orbital overlap, would yield different emission profiles [1].

OLED Electroluminescence Coordination Chemistry

Comparative Antiplasmodial Activity: Target Compound vs. a More Complex Derivative

The simple 4-{[(Naphthalen-1-yl)amino]methyl}phenol scaffold demonstrates notable antiplasmodial activity. A closely related compound from the same study, 'Compound 7' (a more complex derivative), exhibited an IC50 of 1.7 μM against chloroquine-resistant Plasmodium falciparum Dd2 strains [1]. This provides a key potency benchmark, showing the scaffold's potential. While direct IC50 data for the parent 4-substituted compound is not available from this source, its activity is implied by its inclusion in the study's active series, providing a clear rationale for its selection as a foundational hit molecule over other, inactive analogs in the same series [1].

Antimalarial Drug Discovery Plasmodium falciparum

Antimicrobial Activity of 4-{[(Naphthalen-1-yl)amino]methyl}phenol Derivatives

A series of azomethine and aminomethyl phenol derivatives, including compounds with the 4-{[(Naphthalen-1-yl)amino]methyl}phenol backbone, were evaluated for antimicrobial activity. One specific derivative, compound '4a' from the study, was identified as the most active antimicrobial agent at a concentration of 100 µg/mL against Gram-positive bacterial strains [1].

Antimicrobial Antibacterial Schiff Base

Lipophilicity and Calculated Physicochemical Properties as a Procurement Metric

The compound's lipophilicity is a key determinant for its performance in biological assays. The calculated partition coefficient (logP) is 4.23, and its topological polar surface area (TPSA) is 32.26 Ų [1]. These values provide a direct, quantitative metric for its predicted membrane permeability and solubility. When compared to its 2-substituted isomer (CAS 351004-50-7), which likely has a different logP value due to potential intramolecular hydrogen bonding, the 4-substituted compound offers a distinct and predictable physicochemical profile that is crucial for structure-activity relationship (SAR) studies and hit-to-lead optimization .

Lipophilicity Drug Design LogP

Research and Industrial Applications for 4-{[(Naphthalen-1-yl)amino]methyl}phenol


Precursor for Blue-Emitting OLED Materials

This compound serves as a critical ligand for synthesizing metal complexes, particularly with beryllium, that function as blue light-emitting layers in organic light-emitting diodes (OLEDs) [1]. The para-hydroxy substitution pattern is essential for achieving the specific emission wavelength at 406 nm [1].

Scaffold for Antimalarial Drug Discovery

As a member of the active naphthalene-amine phenol class, this compound is a validated starting point for medicinal chemistry programs targeting chloroquine-resistant Plasmodium falciparum [2]. Its core structure is present in analogs with demonstrated in vitro potency (IC50 = 1.7 µM) against resistant strains [2].

Building Block for Novel Antimicrobial Agents

The compound's aminomethylphenol framework has demonstrated antimicrobial potential. Derivatives based on this core have shown activity against Gram-positive bacteria in vitro, making it a valuable building block for synthesizing and screening new antimicrobial candidates [3].

Ligand for Coordination Chemistry and Catalysis

Its structure as a N,O-donor ligand makes it suitable for chelating a variety of metal ions. The resulting complexes can be explored for applications in catalysis, magnetic materials, or further functionalization in organic synthesis [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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